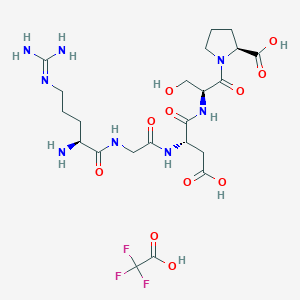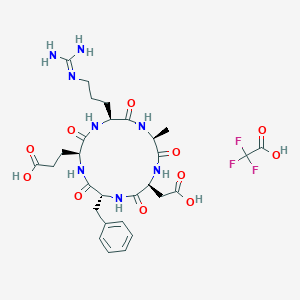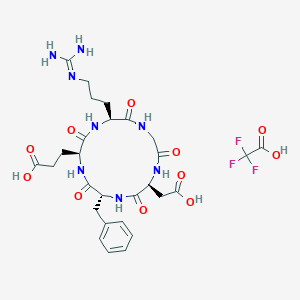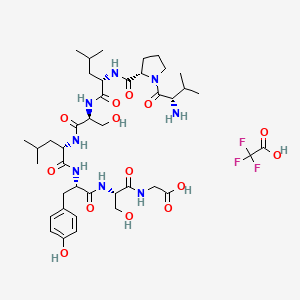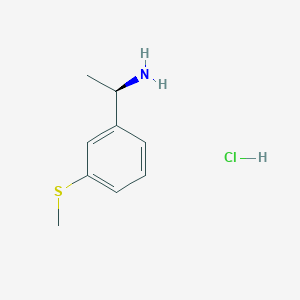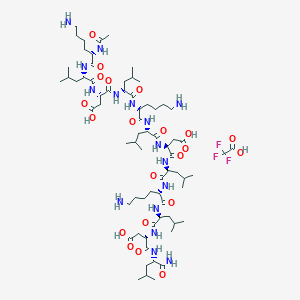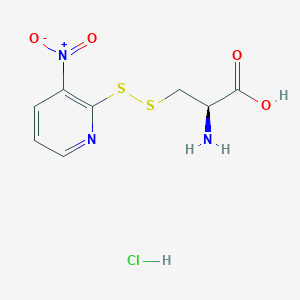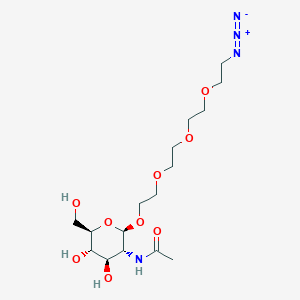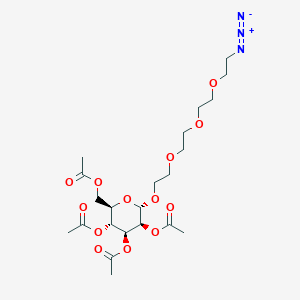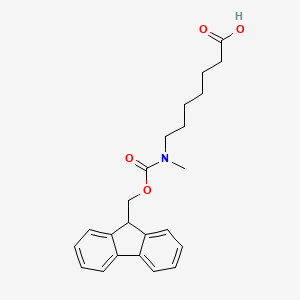
Fmoc-7-MeAhp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-7-MeAhp-OH” is a chemical compound with the full name “N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-7-amino-heptanoic acid”. It is also known by the synonyms “Fmoc-MeAhp (7)-OH” and “7-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid”. The molecular formula of this compound is C23H27NO4 and it has a molecular weight of 381.46 g/mol .
Synthesis Analysis
The synthesis of “Fmoc-7-MeAhp-OH” or any Fmoc-protected amino acid typically involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This process is part of the broader field of Fmoc solid-phase peptide synthesis, which is a widely used method for producing synthetic peptides .
Molecular Structure Analysis
The molecular structure of “Fmoc-7-MeAhp-OH” consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a seven-carbon aliphatic chain with a methylated amino group .
Chemical Reactions Analysis
The Fmoc group in “Fmoc-7-MeAhp-OH” is base-labile, meaning it can be removed rapidly by base. This property is crucial in solid-phase peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Aplicaciones Científicas De Investigación
- Researchers use Fmoc-7-MeAhp-OH to create custom peptides for biological studies, drug development, and protein engineering .
- Notably, Fmoc-K3 hydrogel, derived from Fmoc-lysine, exhibits rigidity and supports cell adhesion, survival, and proliferation .
Peptide Synthesis
Hydrogel Formation
Morphology Control in Self-Assembled Structures
Direcciones Futuras
The future of Fmoc-protected amino acids like “Fmoc-7-MeAhp-OH” lies in their potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging. The development of more efficient and green chemical peptide synthesis processes is also a significant area of future research .
Mecanismo De Acción
Target of Action
It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis . They serve as protecting groups for amines during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-7-MeAhp-OH acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Given its role in peptide synthesis, it can be inferred that it plays a part in the formation of peptide bonds, which are crucial in the creation of proteins .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the specific context of its use .
Result of Action
The result of Fmoc-7-MeAhp-OH’s action is the successful synthesis of peptides with the desired sequence . By protecting amines during the synthesis process, it allows for the precise formation of peptide bonds without unwanted side reactions .
Action Environment
The efficacy and stability of Fmoc-7-MeAhp-OH can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the pH of the environment can impact the compound’s action, as the Fmoc group is sensitive to basic conditions .
Propiedades
IUPAC Name |
7-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-24(15-9-3-2-4-14-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPSAVOHEBPACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

